molecular formula C14H18BrN B14863466 (2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine

(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine

Cat. No.: B14863466
M. Wt: 280.20 g/mol
InChI Key: JNIWVEDCRIPELT-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine is a novel spiropiperidine compound that has garnered significant interest in scientific research due to its unique structural features and promising biological properties. This compound is characterized by a spiro ring system, which consists of two cyclic structures attached to a common carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine typically involves the reaction of 4-bromobenzyl chloride with spiro[3.3]heptane-2-one in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methanamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2-(4-Bromophenyl)spiro[3

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: Its unique structure allows for interactions with biological targets, making it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Medicine: Preliminary studies suggest potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The spiro ring system allows for a unique binding mode, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine: This compound shares a similar spiro ring system but has a pyridine ring instead of a bromophenyl group.

    (1-(3-Bromophenyl)spiro[2.4]heptan-1-yl)methanamine: Another related compound with a different spiro ring configuration.

Uniqueness

(2-(4-Bromophenyl)spiro[33]heptan-2-yl)methanamine is unique due to its specific combination of a bromophenyl group and a spiro[33]heptane ring system

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

[2-(4-bromophenyl)spiro[3.3]heptan-2-yl]methanamine

InChI

InChI=1S/C14H18BrN/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5H,1,6-10,16H2

InChI Key

JNIWVEDCRIPELT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C3=CC=C(C=C3)Br

Origin of Product

United States

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